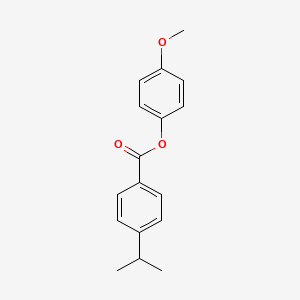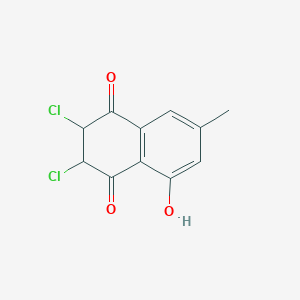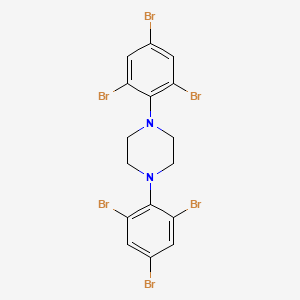
1,4-Bis(2,4,6-tribromophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2,4,6-tribromophenyl)piperazine is a brominated organic compound that features a piperazine ring substituted with two 2,4,6-tribromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2,4,6-tribromophenyl)piperazine typically involves the reaction of piperazine with 2,4,6-tribromophenyl derivatives. One common method includes the nucleophilic substitution reaction where piperazine reacts with 2,4,6-tribromobenzyl bromide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2,4,6-tribromophenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like ethanol or DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives.
Scientific Research Applications
1,4-Bis(2,4,6-tribromophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of flame retardants and other materials requiring brominated compounds.
Mechanism of Action
The mechanism of action of 1,4-Bis(2,4,6-tribromophenyl)piperazine is not fully understood but is believed to involve interactions with cellular proteins and enzymes. The bromine atoms may play a role in enhancing the compound’s binding affinity to specific molecular targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)
- Decabromodiphenyl ethane (DBDPE)
- Hexabromobenzene (HBBz)
- Pentabromoethylbenzene (PBEB)
- Pentabromotoluene (PBT)
- 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH)
Uniqueness
1,4-Bis(2,4,6-tribromophenyl)piperazine is unique due to its piperazine core, which imparts distinct chemical and biological properties compared to other brominated compounds. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
62898-35-5 |
|---|---|
Molecular Formula |
C16H12Br6N2 |
Molecular Weight |
711.7 g/mol |
IUPAC Name |
1,4-bis(2,4,6-tribromophenyl)piperazine |
InChI |
InChI=1S/C16H12Br6N2/c17-9-5-11(19)15(12(20)6-9)23-1-2-24(4-3-23)16-13(21)7-10(18)8-14(16)22/h5-8H,1-4H2 |
InChI Key |
JBACIZSEUFMLLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2Br)Br)Br)C3=C(C=C(C=C3Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



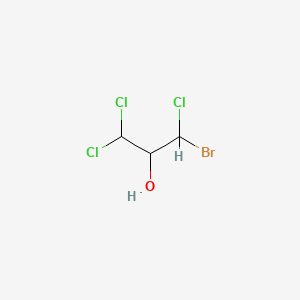
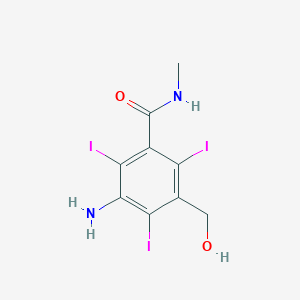


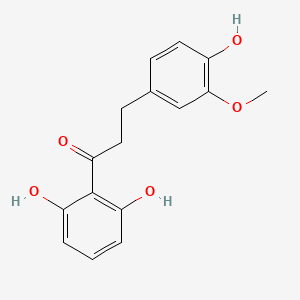

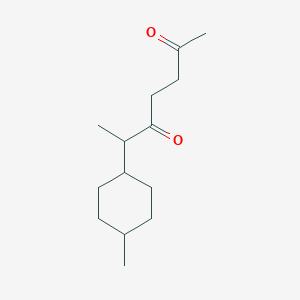
![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)

